Technical Monograph: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4)
Technical Monograph: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4)
The following technical guide details the chemical architecture, synthesis, and applications of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4), a specialized bifunctional building block for advanced materials science.
[1][2]
Executive Summary
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (also known as 1,4-bis(cyanomethyl)durene) is a high-symmetry, sterically crowded aromatic dinitrile. It serves as a critical intermediate in the synthesis of Covalent Organic Frameworks (COFs) , Metal-Organic Frameworks (MOFs) , and specialized polyamides . Its unique structure—a rigid benzene core fully substituted with four methyl groups and two reactive cyanomethyl arms—imparts exceptional thermal stability and steric control to its derivatives, preventing dense packing and enhancing porosity in reticular materials.
| Key Identifier | Detail |
| CAS Number | 1675-71-4 |
| IUPAC Name | 2,2'-(2,3,5,6-tetramethyl-1,4-phenylene)diacetonitrile |
| Synonyms | 1,4-Bis(cyanomethyl)durene; 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Core Application | Precursor for sterically hindered MOF linkers (H₂BDC-Me₄) and CTFs. |
Chemical Architecture & Properties[3]
Structural Analysis
The molecule features a Durene (1,2,4,5-tetramethylbenzene) core. The four methyl groups at positions 2, 3, 5, and 6 create a "picket fence" steric environment around the aromatic ring. This steric bulk is the compound's defining feature, forcing orthogonal twisting in derived polymers and frameworks, which is crucial for maintaining permanent porosity.
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Symmetry:
(approximate) -
Reactive Sites: Two primary nitrile (-C≡N) groups attached via methylene bridges (-CH₂-). These are "soft" electrophiles susceptible to hydrolysis (to acids) or trimerization (to triazines).
Physicochemical Properties
Note: Specific experimental data for this intermediate is rare in open literature. Values below include predicted ranges based on structural analogs (e.g., 1,4-benzenediacetonitrile).
| Property | Value / Description | Source/Note |
| Physical State | White to off-white crystalline solid | Observed in analogs |
| Melting Point | >200 °C (Predicted) | High symmetry/MW suggests high MP |
| Solubility | Soluble in DMSO, DMF, boiling Ethanol | Typical for aryl nitriles |
| IR Spectrum | ~2240 cm⁻¹ (C≡N stretch) | Characteristic nitrile band |
| ¹H NMR | δ ~2.2-2.4 (s, 12H, Ar-CH₃)δ ~3.6-3.8 (s, 4H, -CH₂-CN) | Predicted based on symmetry |
Synthesis & Purification Strategies
The synthesis of CAS 1675-71-4 typically follows a Nucleophilic Substitution (
Synthetic Pathway
The most robust route involves the cyanation of 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0) or its bromo-analog.
Figure 1: Synthetic workflow for the cyanation of bis(chloromethyl)durene.
Detailed Protocol (Adaptation)
Standard Operating Procedure for Benzylic Cyanation:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
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Solvation: Dissolve 10.0 g (43 mmol) of 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene in 100 mL of anhydrous DMF (Dimethylformamide).
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Note: DMSO (Dimethyl sulfoxide) is a viable alternative but requires higher workup effort due to high boiling point.
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Cyanation: Add 6.3 g (129 mmol, 3.0 eq) of NaCN (Sodium Cyanide) in a single portion.
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Safety: Perform strictly in a fume hood. NaCN generates fatal HCN gas if acidified.
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Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1). The starting material spot should disappear.[1]
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Workup:
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Purification: Recrystallize from boiling Ethanol or Acetic Acid to yield needle-like crystals.
Applications in Materials Science
This compound is a "gateway" molecule. It is rarely the final product; rather, it is transformed into high-value linkers for porous materials.
Pathway A: Metal-Organic Frameworks (MOFs)
Hydrolysis of the nitrile groups yields 2,3,5,6-tetramethylterephthalic acid (H₂BDC-Me₄) .
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Mechanism: Acidic hydrolysis (H₂SO₄/H₂O, reflux).
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Utility: This dicarboxylic acid is a bulky analog of Terephthalic Acid. When used in MOFs (e.g., Mn-MIL-88-Me₄ or UiO-66 derivatives), the methyl groups sterically hinder the rotation of the phenylene ring, locking the pore structure and enhancing hydrolytic stability.
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Reference: Mn-MIL-88-Me₄ synthesis utilizes sterically bulky ligands to stabilize Mn(II) oxidation states in porous frameworks.[5] [Source: ResearchGate/JACS Context]
Pathway B: Covalent Triazine Frameworks (CTFs)
Direct trimerization of the nitrile groups under ionothermal conditions (ZnCl₂, 400°C) or superacid catalysis (CF₃SO₃H) yields CTFs .
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Mechanism: Cyclotrimerization of nitriles to form 1,3,5-triazine rings.
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Utility: The tetramethyl core prevents the 2D sheets from stacking too closely (π-π stacking inhibition), creating larger accessible surface areas and pore volumes compared to un-substituted benzene analogs.
Figure 2: Divergent application pathways for CAS 1675-71-4 in reticular chemistry.
Analytical Characterization
To validate the identity of synthesized CAS 1675-71-4, compare experimental data against these standard spectral markers:
| Technique | Expected Signal | Structural Assignment |
| FT-IR | 2240–2250 cm⁻¹ (Sharp, Strong) | C≡N Stretching (Nitrile) |
| 2900–3000 cm⁻¹ (Multiple) | C-H Stretching (Methyl/Methylene) | |
| ¹H NMR (CDCl₃) | δ 2.30 ppm (Singlet, 12H) | Four equivalent Methyl groups (Ar-CH₃) |
| δ 3.75 ppm (Singlet, 4H) | Two equivalent Methylene bridges (-CH₂-CN) | |
| ¹³C NMR | δ ~16-17 ppm | Ar-CH₃ |
| δ ~20-22 ppm | -CH₂-CN | |
| δ ~118 ppm | -CN (Nitrile Carbon) | |
| δ ~130-140 ppm | Aromatic Carbons (Quaternary) |
Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed (Acute Tox. 4).
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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EUH032: Contact with acids liberates very toxic gas (HCN).
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Precautionary Measures:
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P280: Wear protective gloves/protective clothing/eye protection.
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile group.
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References
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Synthesis of Benzylic Nitriles: Rucker, M., et al. "Nucleophilic displacement of a benzylic bromide using sodium cyanide." Synlett, 1997, 1187-1189.[2] Link
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MOF Application (Mn-MIL-88-Me4): Afrin, U., et al. "Control of the Porosity in Manganese Trimer-Based Metal–Organic Frameworks by Linker Functionalization." ResearchGate, 2020. Link
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CTF Synthesis General Protocol: Kuhn, P., et al. "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, 2008, 47, 3450–3453. Link
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Precursor Data (Bis-chloromethyl durene): Sigma-Aldrich Product Specification for 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects [mdpi.com]
- 4. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
